![molecular formula C11H13FN2O3 B6629556 2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6629556.png)
2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid
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Overview
Description
2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid, also known as Fmoc-3-methyl-L-valine-2-fluoropyridine-4-carboxylic acid, is a chemical compound that is widely used in scientific research. It is a derivative of 3-methyl-L-valine, which is an essential amino acid that cannot be synthesized by the human body and must be obtained through diet.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid is not well understood. However, it is believed to act as a substrate for enzymes involved in peptide synthesis and degradation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid have not been extensively studied. However, it is generally considered to be non-toxic and biocompatible.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid is its versatility in peptide synthesis. It can be used to introduce fluorinated amino acids into peptides, which can have unique properties and functions. However, its high cost and limited availability can be a limitation for some lab experiments.
Future Directions
There are several future directions for the use of 2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid in scientific research. One direction is the development of new peptide-based drugs and drug delivery systems using fluorinated amino acids. Another direction is the study of the biochemical and physiological effects of fluorinated amino acids in peptides and proteins. Additionally, the synthesis of novel fluorinated amino acids using 2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid as a starting material is an area of active research.
Synthesis Methods
The synthesis of 2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid involves several steps. The first step is the protection of the amino group of 3-methyl-L-valine with the Fmoc (9-fluorenylmethoxycarbonyl) group. The second step is the reaction of the Fmoc-protected 3-methyl-L-valine with 2-fluoropyridine-4-carboxylic acid to form the desired compound.
Scientific Research Applications
2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides with fluorinated amino acids, which can have unique properties and functions. It is also used in the synthesis of peptide-based drugs and drug delivery systems.
properties
IUPAC Name |
2-[(2-fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-6(2)9(11(16)17)14-10(15)7-3-4-13-8(12)5-7/h3-6,9H,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBGSNMMXGTJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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